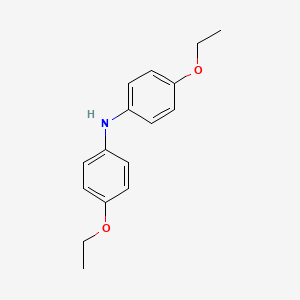
4-Ethoxy-n-(4-ethoxyphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-n-(4-ethoxyphenyl)aniline is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Ethoxy-N-(4-ethoxyphenyl)aniline, and how can intermediates be characterized?
The synthesis involves coupling 4-nitroaniline with 1-ethoxy-4-iodobenzene under Ullmann-type conditions. Key steps include:
- Reagents : 4-nitroaniline (1.97 g, 15 mmol), 1-ethoxy-4-iodobenzene (10 g, 40 mmol), K₂CO₃ (13.8 g, 100 mmol), L-proline (catalytic), CuI (catalytic), and DMSO as solvent .
- Conditions : Reflux at 100°C for 24 h, followed by extraction with dichloromethane and purification via column chromatography.
- Intermediate Characterization : Use ¹H NMR (DMSO-d₆) to confirm intermediates. For example, the final product shows peaks at δ 8.10 (d, 2H, aromatic), 7.32 (d, 2H), and 1.35 (t, 6H, ethoxy groups) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Spectroscopic Methods : ¹H NMR and IR spectroscopy validate functional groups (e.g., ethoxy and aniline moieties) .
- Crystallography : Single-crystal X-ray diffraction (SHELXTL software) reveals bond lengths and angles. For example, the N–O bond lengths in the nitro group are 1.232(3) Å and 1.229(3) Å, indicating resonance stabilization .
Advanced Research Questions
Q. How can computational methods predict the photophysical properties of this compound derivatives for optoelectronic applications?
- Two-Photon Absorption (TPA) : Density Functional Theory (DFT) calculations assess electron delocalization in the conjugated system. The dihedral angle between benzene rings (2.8°) suggests planar geometry, enhancing TPA efficiency .
- UV-Vis Spectroscopy : Experimental λmax values (e.g., 255 nm) correlate with computational predictions to validate electronic transitions .
Q. What experimental strategies optimize reaction pathways for functionalizing this compound?
- Substitution Reactions : Use nucleophiles (e.g., Grignard reagents) under controlled pH and temperature. Monitor intermediates via HPLC-MS .
- Oxidation/Reduction : Catalytic hydrogenation reduces nitro groups to amines (Pd/C, H₂), while KMnO₄ oxidizes ethoxy chains to carboxylic acids. Track yields via GC-MS .
Q. How can Design of Experiments (DoE) improve the synthesis or degradation efficiency of this compound?
- Box-Behnken Design : Test variables (e.g., catalyst concentration, temperature) in 27 experiments to model optimal conditions. For degradation studies, variables include pH, UV intensity, and catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄) .
- Statistical Analysis : Use Minitab or R to derive quadratic models, validated via ANOVA (p < 0.05) .
Q. What methodologies evaluate the biological interactions of this compound derivatives?
- Molecular Docking : AutoDock Vina predicts binding affinities (ΔG values) to targets like cyclooxygenase-2 (COX-2). Validate with SPR or ITC assays .
- In Vitro Assays : MTT assays assess cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa), with EC₅₀ values <10 µM indicating therapeutic potential .
属性
CAS 编号 |
3949-80-2 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
4-ethoxy-N-(4-ethoxyphenyl)aniline |
InChI |
InChI=1S/C16H19NO2/c1-3-18-15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19-4-2/h5-12,17H,3-4H2,1-2H3 |
InChI 键 |
DIIPPPQHZIQJOP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC |
Key on ui other cas no. |
3949-80-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















